An In-Depth Technical Guide to the Physical Properties and Applications of Benzene-1,3,5-d3
An In-Depth Technical Guide to the Physical Properties and Applications of Benzene-1,3,5-d3
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Benzene-1,3,5-d3 (1,3,5-Trideuteriobenzene). Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced effects of isotopic substitution on the fundamental characteristics of the benzene ring. Beyond a simple datasheet, this guide offers insights into the practical applications of this specific isotopologue, particularly in mechanistic studies and advanced spectroscopic analyses. Detailed protocols for its synthesis and a representative experimental workflow are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Selective Deuteration
In the landscape of chemical research, isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, understanding molecular dynamics, and serving as internal standards in quantitative analysis. Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful probe into chemical systems. Its increased mass compared to protium (¹H) leads to a lower vibrational frequency of C-D bonds versus C-H bonds, a phenomenon that gives rise to the kinetic isotope effect (KIE), providing profound insights into the rate-determining steps of chemical reactions.
Benzene-1,3,5-d3 is a strategically labeled isotopologue of benzene. The symmetrical placement of deuterium atoms on the aromatic ring offers unique advantages. This specific substitution pattern simplifies ¹H NMR spectra by reducing the number of proton signals and altering coupling patterns, making it a valuable tool for structural elucidation of complex molecules. Furthermore, its use in KIE studies allows for the investigation of electrophilic aromatic substitution and other reactions involving the C-H bonds at the 1, 3, and 5 positions, without the complication of ortho or meta relationships between the isotopic labels. This guide will explore the foundational physical properties that underpin the utility of this important research chemical.
Core Physical and Chemical Properties
The introduction of three deuterium atoms onto the benzene ring subtly alters its physical properties when compared to its non-deuterated counterpart, Benzene (C₆H₆). These differences, while minor, are critical for high-precision applications. The fundamental properties are summarized below.
| Property | Benzene-1,3,5-d3 | Benzene (for comparison) |
| Molecular Formula | C₆H₃D₃ | C₆H₆ |
| Molecular Weight | 81.13 g/mol [1][2] | 78.11 g/mol [3] |
| CAS Number | 1684-47-5[1][2] | 71-43-2[3] |
| Appearance | Colorless liquid[1] | Colorless liquid[3][4] |
| Melting Point | 5.5 °C[1] | 5.5 °C[2][3] |
| Boiling Point | 80 °C[1] | 80.1 °C[2][3] |
| Density | 0.908 g/mL at 25 °C[1] | 0.8765 g/cm³ at 20 °C[2][3] |
| Refractive Index (n₂₀/D) | 1.499[1] | ~1.501 |
| Isotopic Purity | ≥98-99 atom % D[1][2] | Not Applicable |
The slight increase in molecular weight and density for Benzene-1,3,5-d3 is a direct consequence of the heavier deuterium isotope.[1] Notably, the melting and boiling points are nearly identical to those of benzene, indicating that the intermolecular forces are not significantly affected by this level of deuteration.[1][2][3]
Spectroscopic Profile
The defining characteristics of Benzene-1,3,5-d3 are most apparent in its spectroscopic data. The isotopic substitution provides clear markers for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a standard ¹H NMR spectrum, pristine Benzene-1,3,5-d3 would exhibit a single, sharp singlet corresponding to the three equivalent protons at the 2, 4, and 6 positions. This is a significant simplification from the single peak of the six equivalent protons in unsubstituted benzene, which appears at approximately 7.3 ppm.[5] The absence of signals from the 1, 3, and 5 positions confirms successful deuteration. The chemical shift of the residual protons in high-purity Benzene-1,3,5-d3 is expected to be very close to that of benzene.
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¹³C NMR: The ¹³C NMR spectrum of Benzene-1,3,5-d3 is expected to show two peaks. One peak for the three deuterated carbons (C1, C3, C5) and another for the three protonated carbons (C2, C4, C6). The signal for the deuterated carbons will appear as a triplet due to C-D coupling (with a ¹J_CD of approximately 20-30 Hz), while the signal for the protonated carbons will be a doublet.[6] This contrasts with the single peak observed for the six equivalent carbons in unsubstituted benzene at ~128 ppm.[7]
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²H NMR: In a deuterium NMR spectrum, a single resonance would be observed, confirming the presence and single chemical environment of the deuterium atoms.
Infrared (IR) Spectroscopy
The most significant impact of deuteration in IR spectroscopy is the shift of C-H stretching and bending vibrations to lower frequencies (longer wavelengths) for C-D bonds.
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C-H Stretch: Aromatic C-H stretching vibrations in benzene typically occur between 3100 and 3000 cm⁻¹.[8]
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C-D Stretch: The corresponding C-D stretching vibrations in Benzene-1,3,5-d3 are expected to appear at a significantly lower frequency, approximately in the 2200-2300 cm⁻¹ region. This is a direct result of the increased mass of deuterium.
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Out-of-Plane Bending: The intense C-H out-of-plane bending vibration in benzene is a useful diagnostic peak.[8] In Benzene-1,3,5-d3, the corresponding C-D bend will also be shifted to a lower wavenumber. The pattern of these bending modes can provide information about the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak is the most direct indicator of isotopic incorporation.
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Molecular Ion (M⁺): The molecular ion peak for Benzene-1,3,5-d3 will appear at an m/z of 81.[1] This is three mass units higher than the m/z of 78 for unsubstituted benzene, corresponding to the mass shift of the three deuterium atoms.[1][9]
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Fragmentation: The fragmentation pattern will be similar to that of benzene, with a prominent peak corresponding to the loss of a hydrogen or deuterium atom. The primary fragment ion for benzene is the phenyl cation [C₆H₅]⁺ at m/z 77.[9] For Benzene-1,3,5-d3, fragmentation can lead to ions such as [C₆H₂D₃]⁺ (loss of H) and [C₆H₃D₂]⁺ (loss of D), resulting in a more complex fragmentation pattern in the high-mass region compared to benzene.
Synthesis and Purification
The reliable synthesis of Benzene-1,3,5-d3 is crucial for its application in high-sensitivity experiments. The most common and historically significant method involves the deuteration of a pre-functionalized benzene ring, followed by removal of the functional group.
Experimental Protocol: Synthesis via Deuterodecarboxylation
This protocol is adapted from the method described by Best and Wilson for the preparation of deuterated benzenes.[10] It relies on the principle that the carboxylate group of a benzoic acid derivative can be replaced by deuterium from a deuterium source under specific conditions.
Caption: Synthetic pathway for Benzene-1,3,5-d3.
Methodology:
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Preparation of 2,4,6-Tribromobenzoic Acid: This intermediate can be prepared from aniline. Aniline is first exhaustively brominated to yield 2,4,6-tribromoaniline. The amino group is then converted to a nitrile via the Sandmeyer reaction (diazotization with NaNO₂/H₂SO₄ followed by reaction with CuCN). Finally, the nitrile is hydrolyzed under strong acidic conditions (e.g., refluxing with aqueous H₂SO₄) to yield 2,4,6-tribromobenzoic acid.
-
Reductive Debromination and Deuteration: The 2,4,6-tribromobenzoic acid is subjected to reductive debromination using zinc dust in deuterium oxide (D₂O). This step replaces the bromine atoms with deuterium atoms, yielding benzoic acid-2,4,6-d3.
-
Deuterodecarboxylation: The resulting deuterated benzoic acid is then decarboxylated. This is typically achieved by heating the acid with a catalyst such as copper powder in quinoline. The carboxyl group is eliminated as CO₂, and the vacant position is filled by a deuterium atom (in a deuterated environment) or, more practically, the existing ring protons and deuterons remain, yielding the final product, Benzene-1,3,5-d3.
-
Purification: The crude Benzene-1,3,5-d3 is isolated by distillation. Purity is assessed by gas chromatography (GC) and the isotopic enrichment is confirmed by mass spectrometry and NMR.
Trustworthiness and Validation: Each step of this synthesis must be monitored to ensure high chemical and isotopic purity. The intermediates should be characterized by melting point and spectroscopy. The final product's purity must be validated using GC-MS to confirm the molecular weight and isotopic distribution, and by ¹H NMR to ensure the absence of protons at the 1, 3, and 5 positions.
Applications in Research: A Case Study in Kinetic Isotope Effect
The primary utility of Benzene-1,3,5-d3 lies in its application to mechanistic chemistry, specifically in studies of the kinetic isotope effect (KIE). The KIE is the ratio of the rate of reaction of the light isotopologue (e.g., benzene) to the heavy one (e.g., Benzene-1,3,5-d3). A primary KIE greater than 1 (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of the reaction.
Workflow: Investigating the KIE in Electrophilic Aromatic Substitution
The following workflow describes a generalized experiment to determine the KIE for an electrophilic aromatic substitution reaction, such as nitration or sulfonation.
Caption: Experimental workflow for a KIE study.
Methodology:
-
Competitive Reaction: An equimolar mixture of standard benzene (C₆H₆) and Benzene-1,3,5-d3 is prepared in a suitable solvent.
-
Reaction Initiation: The electrophilic reagent (e.g., a nitrating mixture of HNO₃/H₂SO₄) is added under carefully controlled temperature conditions. The reaction is allowed to proceed to a low conversion (typically <10%) to ensure that the initial concentrations of the reactants do not change significantly.
-
Quenching and Extraction: The reaction is quenched, for instance, by pouring it into ice water. The organic components, including the unreacted starting materials and the products (nitrobenzene and nitrobenzene-dₓ), are extracted into an organic solvent.
-
Analysis of Reactants: The key to this experiment is to precisely measure the change in the ratio of C₆H₆ to C₆H₃D₃ in the unreacted starting material. This is typically accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the initial and final ratios of the molecular ion peaks (m/z 78 and 81), the relative rates of consumption can be determined.
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Interpretation: If the C-H bond cleavage is the rate-determining step, Benzene-1,3,5-d3 will react more slowly than benzene, and the unreacted starting material will become enriched in the deuterated species. The magnitude of the KIE provides crucial evidence for the proposed reaction mechanism. For many electrophilic aromatic substitutions, the C-H bond breaking step is fast and not rate-determining, leading to a KIE close to 1.
Conclusion
Benzene-1,3,5-d3 is more than just an isotopically labeled solvent; it is a precision tool for the modern chemical researcher. Its physical properties, while closely mirroring those of benzene, are underpinned by a significant isotopic distinction that manifests in its spectroscopic and reactive characteristics. The strategic 1,3,5-deuteration pattern provides a unique advantage for simplifying complex NMR spectra and for conducting insightful kinetic isotope effect studies that probe the core mechanisms of aromatic chemistry. A thorough understanding of its synthesis, purification, and physical properties, as detailed in this guide, is essential for its effective application in advancing the fields of drug discovery, materials science, and fundamental chemical research.
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